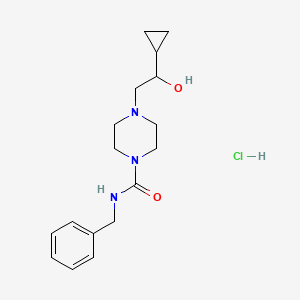
N-benzyl-4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carboxamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-benzyl-4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carboxamide hydrochloride” is a chemical compound with the molecular formula C17H26ClN3O2 . The molecular weight of this compound is 339.86.
Synthesis Analysis
The synthesis of piperazine derivatives, such as the one , has been a topic of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . A specific method for the synthesis of this compound has not been found in the available literature.科学的研究の応用
Synthesis and Evaluation as Potential Therapeutic Agents
N-benzyl-4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carboxamide hydrochloride and its analogs have been explored for their potential as therapeutic agents. Research has focused on the synthesis and evaluation of heterocyclic carboxamides, including analogs of this compound, for antipsychotic properties. These compounds were assessed for their ability to bind to key neurotransmitter receptors such as dopamine D2 and serotonin 5-HT2 and 5-HT1a, and their efficacy was validated through in vivo models predictive of antipsychotic activity, showing potential as backup compounds for further development (Norman et al., 1996).
Role in Catalysis and Chemical Synthesis
Compounds structurally related to this compound have been investigated for their catalytic properties, specifically in the context of enantioselective reactions. For instance, l-piperazine-2-carboxylic acid derived N-formamides have been developed as highly enantioselective Lewis basic catalysts for hydrosilylation of N-aryl imines, indicating the potential utility of such compounds in fine chemical synthesis, achieving high yields and enantioselectivities for a broad range of substrates (Wang et al., 2006).
Anti-Acetylcholinesterase Activity
Research into novel piperidine derivatives, including those related to this compound, has shown significant anti-acetylcholinesterase activity. This activity suggests potential applications in treating neurodegenerative diseases, such as Alzheimer's disease. Modifications to the benzamide moiety and the introduction of bulky groups have been found to dramatically enhance activity, highlighting the importance of structural optimization in drug development (Sugimoto et al., 1990).
Exploration for Neurological Disorders
Further investigation into substituted benzamides, similar to this compound, has been conducted with a focus on developing atypical antipsychotic agents. These studies have led to the identification of compounds with potent in vitro and in vivo activities indicative of potential therapeutic applications in treating neurological disorders, with some compounds advancing to clinical trials (Norman et al., 1996).
将来の方向性
The future directions for research on this compound would likely involve further exploration of its synthesis, characterization, and potential applications. Given the wide range of biological and pharmaceutical activity of piperazine derivatives , this compound could potentially have interesting biological or pharmaceutical properties that could be explored in future research.
特性
IUPAC Name |
N-benzyl-4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2.ClH/c21-16(15-6-7-15)13-19-8-10-20(11-9-19)17(22)18-12-14-4-2-1-3-5-14;/h1-5,15-16,21H,6-13H2,(H,18,22);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPCBBFMNEFYYRY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CN2CCN(CC2)C(=O)NCC3=CC=CC=C3)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


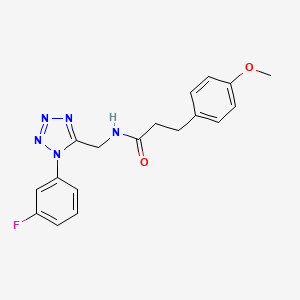
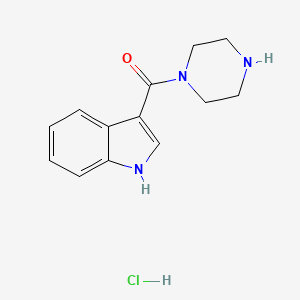

![(E)-4-(Dimethylamino)-N-[3-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-3-oxopropyl]but-2-enamide](/img/structure/B2357424.png)
![2-hydroxy-5-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B2357427.png)
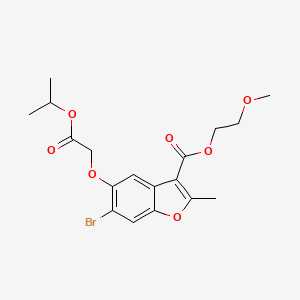
![ethyl 4-(2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2357431.png)
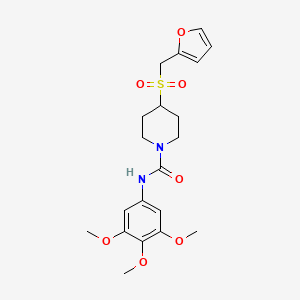
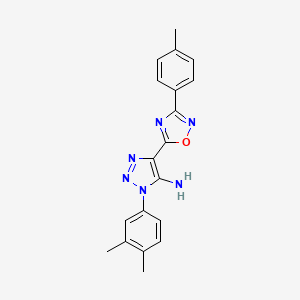
![(2Z)-2-[(3-fluoro-4-methoxyphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2357435.png)
![[2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine](/img/no-structure.png)

